Bifunctional Coordination vs. Monofunctional Phosphines in Silver Cluster Assembly
(4‑Ethynylphenyl)diphenylphosphane acts as a bifunctional ligand precursor, enabling the assembly of high‑nuclearity silver cluster frameworks. Unlike triphenylphosphine (PPh₃) or simple phenylethynides, which can only engage through one binding mode, this compound simultaneously coordinates Ag(I) via both the phosphine and the deprotonated ethynide group, leading to four distinct 2D and 3D coordination polymers with cluster nuclearities up to Ag₂₀ [1].
| Evidence Dimension | Coordination Modes |
|---|---|
| Target Compound Data | Bidentate: σ‑donation from P and σ/π‑bonding from ethynide |
| Comparator Or Baseline | Triphenylphosphine (PPh₃): monodentate P‑donor only |
| Quantified Difference | 2 distinct binding sites vs. 1; enables formation of Ag₁₈–Ag₂₀ clusters vs. simple mononuclear or dinuclear species |
| Conditions | Reaction with Ag(I) salts (AgCF₃CO₂) in the presence of triethylamine; structures confirmed by single‑crystal X‑ray diffraction |
Why This Matters
The ability to generate high‑nuclearity clusters in a single step is critical for developing materials with emergent electronic, optical, or catalytic properties, reducing synthetic complexity compared to multi‑component ligand approaches.
- [1] Zhang, S.; et al. Two‑ and three‑dimensional silver acetylide frameworks with high‑nuclearity silver cluster building blocks assembled using a bifunctional (4‑ethynylphenyl)diphenyl phosphine ligand. Inorg. Chim. Acta 2017, 461, 57–63. View Source
